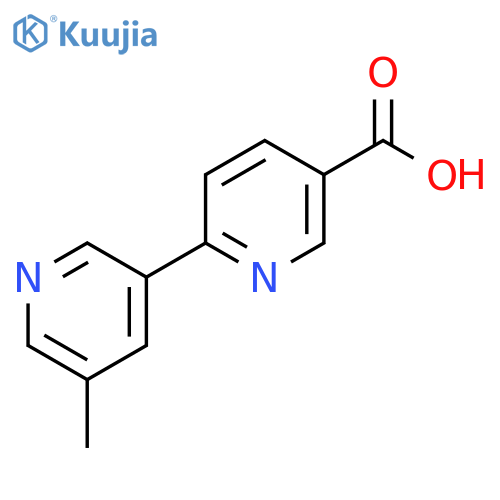Cas no 2171880-53-6 (6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid)

6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid
- EN300-1628431
- 2171880-53-6
-
- インチ: 1S/C12H10N2O2/c1-8-4-10(6-13-5-8)11-3-2-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
- InChIKey: ZYCHIOHGRPXOHR-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CN=C(C=C1)C1C=NC=C(C)C=1)=O
計算された属性
- せいみつぶんしりょう: 214.074227566g/mol
- どういたいしつりょう: 214.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 63.1Ų
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628431-5.0g |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 5g |
$3065.0 | 2023-06-04 | ||
| Enamine | EN300-1628431-0.1g |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 0.1g |
$930.0 | 2023-06-04 | ||
| Enamine | EN300-1628431-1.0g |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 1g |
$1057.0 | 2023-06-04 | ||
| Enamine | EN300-1628431-100mg |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 100mg |
$804.0 | 2023-09-22 | ||
| Enamine | EN300-1628431-250mg |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 250mg |
$840.0 | 2023-09-22 | ||
| Enamine | EN300-1628431-5000mg |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 5000mg |
$2650.0 | 2023-09-22 | ||
| Enamine | EN300-1628431-1000mg |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 1000mg |
$914.0 | 2023-09-22 | ||
| Enamine | EN300-1628431-0.25g |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 0.25g |
$972.0 | 2023-06-04 | ||
| Enamine | EN300-1628431-2.5g |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 2.5g |
$2071.0 | 2023-06-04 | ||
| Enamine | EN300-1628431-50mg |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid |
2171880-53-6 | 50mg |
$768.0 | 2023-09-22 |
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid 関連文献
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
2. Book reviews
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acidに関する追加情報
6-(5-Methylpyridin-3-yl)pyridine-3-carboxylic Acid: A Comprehensive Overview
The compound 6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid, also known by its CAS number 2171880-53-6, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, which are widely studied due to their unique electronic properties and versatile applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield but also enhanced the purity of the product, making it more suitable for high-end applications. The synthesis of 6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid involves a series of well-defined steps, including nucleophilic aromatic substitution and oxidative coupling, which are meticulously optimized to ensure structural integrity and functional group compatibility.
The structural uniqueness of this compound lies in its dual pyridine rings system, where one ring is substituted with a methyl group at the 5-position and the other bears a carboxylic acid group at the 3-position. This arrangement imparts distinctive electronic characteristics, making it an ideal candidate for exploring its role in various chemical systems. The methyl substitution at the 5-position of the pyridine ring introduces steric hindrance, which can influence the compound's reactivity and selectivity in reactions. On the other hand, the carboxylic acid group at the 3-position provides a versatile functional group that can participate in hydrogen bonding and other non-covalent interactions, further enhancing its utility in chemical design.
In terms of applications, 6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid has shown promise in several areas. One notable application is in drug discovery, where its structural features make it a potential lead compound for developing novel pharmaceutical agents. The compound's ability to modulate specific biological targets, such as enzymes or receptors, has been explored through computational modeling and in vitro assays. Recent studies have highlighted its potential as an inhibitor of certain kinase enzymes, which are implicated in various diseases including cancer and inflammatory disorders.
Beyond pharmacology, this compound has also found relevance in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been investigated for applications in surface modification and nanotechnology. The carboxylic acid group plays a pivotal role in these assemblies by facilitating interactions with metal surfaces or other functional groups. Moreover, the methyl-substituted pyridine ring contributes to the stability and order of these assemblies, making them suitable for advanced materials development.
The environmental impact of synthesizing and utilizing 6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid has also been a subject of recent research. Scientists have focused on developing eco-friendly synthesis routes that minimize waste generation and reduce energy consumption. For instance, solvent-free synthesis methods and catalytic systems that utilize renewable resources have been explored to enhance the sustainability profile of this compound's production process.
In conclusion, 6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid, with its unique structure and versatile properties, continues to be a focal point for researchers across multiple disciplines. From drug discovery to materials science, this compound exemplifies how tailored chemical design can lead to innovative solutions addressing contemporary challenges. As research progresses, it is anticipated that new applications and insights into its functionality will further solidify its importance in both academic and industrial settings.
2171880-53-6 (6-(5-methylpyridin-3-yl)pyridine-3-carboxylic acid) 関連製品
- 1537411-24-7(2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl-)
- 2309468-03-7(2-{[3-(3-Bromopyridin-4-yl)-1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-3-yl]oxy}acetic acid)
- 1805520-65-3(3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)
- 1448071-77-9(4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine)
- 2228569-38-6(tert-butyl 2-1-(aminooxy)ethylpyrrolidine-1-carboxylate)
- 59337-80-3(4-chlorothiophene-3-carbonyl chloride)
- 79326-92-4(4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde)
- 2229470-50-0(O-2-methyl-2-(5-methylpyrazin-2-yl)propylhydroxylamine)
- 915926-83-9(8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione)
- 92534-73-1(4-Amino-1-methyl-1H-pyrazole-5-carboxamide)




